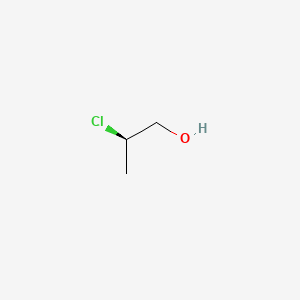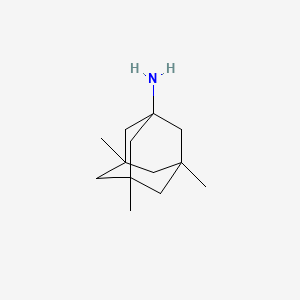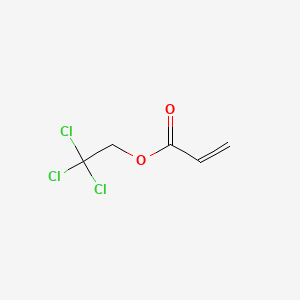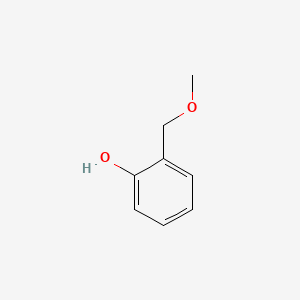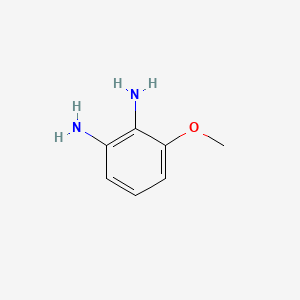
4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione (TFPD) is a synthetic compound of the pyridine family that has been studied for its potential use in a variety of scientific applications. TFPD is a versatile compound that has been used in a wide range of areas, such as organic synthesis, biochemistry, and pharmacology. TFPD has been studied for its ability to act as a catalyst in organic reactions, as well as its potential to act as a ligand for metal complexes. In addition, TFPD has been studied for its potential to act as an inhibitor of enzymes in biochemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione has been utilized in the synthesis of various derivative compounds. For example, it reacts under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives, which are further used to synthesize a range of compounds like thieno[2,3-b]pyridine and pyridothienopyrimidine (Rateb, 2011).
Coordination Chemistry and Crystal Structure
In coordination chemistry, this compound forms complexes with metals. For instance, a Cobalt(II) complex was synthesized using this ligand, which crystallizes in a monoclinic space group, highlighting its potential in crystallography studies (Wang, Fan, & Zheng, 2010).
Reaction with Hydrazine
When reacted with hydrazine, the compound forms new intermediates like 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole, which have been characterized for their structural properties (Montoya et al., 2007).
Sensor Applications
It's also used in the creation of novel optical sensing structures, especially in the development of nanoscale membranes for luminescent signal transduction, indicating its relevance in sensor technology (Li et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with electron transport particles isolated from beef heart mitochondria, partially inhibiting the oxidation of ferrocyanide . This interaction suggests that this compound may affect mitochondrial function and energy production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit cytotoxic activity against human cultured tumor and normal cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The inhibition of mitochondrial electron transport can lead to altered cellular energy states and potentially induce apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It partially inhibits the oxidation of ferrocyanide in electron transport particles, suggesting a role in enzyme inhibition . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under room temperature storage conditions . Long-term exposure to this compound can lead to sustained inhibition of mitochondrial function, affecting cellular energy production and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve noticeable biochemical and cellular changes . High doses can result in severe mitochondrial dysfunction and cell death.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial electron transport. It interacts with enzymes and cofactors involved in oxidative phosphorylation, affecting metabolic flux and metabolite levels . The inhibition of electron transport can lead to reduced ATP production and altered cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach mitochondria to exert its inhibitory action.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it affects electron transport and energy production. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles . Its activity and function are closely linked to its localization within the cell.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWWIMDNOGGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285677 | |
| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
399-06-4 | |
| Record name | 399-06-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)


